17-Hydroxyandrost-1-en-3-one
Description
Significance of Androstane (B1237026) Derivatives in Steroid Biochemistry
Androstane derivatives are a class of steroids based on the androstane nucleus, a tetracyclic hydrocarbon structure. ontosight.aiwikipedia.org These compounds are fundamental to steroid biochemistry, serving as precursors and metabolites in the biosynthesis of androgens and estrogens. wikipedia.org The androstane core can be modified with various functional groups, such as hydroxyl, carbonyl, or alkyl groups, leading to a wide array of molecules with diverse biological activities. nih.gov These activities can range from anti-inflammatory and immunomodulatory to neuroprotective effects. ontosight.ai The structural diversity of androstane derivatives allows them to interact with various steroid hormone receptors, influencing a multitude of cellular pathways. ontosight.aimdpi.com
The introduction of different chemical groups, such as heterocyclic rings, into the steroid core can significantly impact their biological activity, potentially enhancing their therapeutic properties and selectivity. mdpi.comnih.gov Researchers have explored the synthesis of novel androstane derivatives to investigate their potential in various fields, including the development of new therapeutic agents. mdpi.comnih.gov
Overview of 17-Hydroxyandrost-1-en-3-one in Scientific Literature
This compound, also known as 1-testosterone, is a synthetic androstane derivative. researchgate.net It is structurally related to testosterone (B1683101), with the key difference being the position of the double bond in the A-ring of the steroid nucleus. researchgate.net Scientific literature characterizes this compound as a potent androgen. researchgate.netdshs-koeln.denih.gov
Studies have shown that this compound binds with high selectivity to the androgen receptor and can stimulate androgen receptor-dependent gene transactivation. researchgate.netnih.gov Research indicates that it possesses both androgenic and anabolic properties. researchgate.net In vivo studies have demonstrated its potency in stimulating the growth of androgen-sensitive tissues. researchgate.netnih.gov
Contextualization within Androgen Research and Steroid Biology
Within the broader context of androgen research and steroid biology, this compound serves as an interesting case study of structure-activity relationships. The modification of the testosterone structure, specifically the shift of the double bond, results in a compound with distinct properties. researchgate.net Androgens play a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. nih.gov They exert their effects by binding to and activating the androgen receptor. researchgate.net
The study of synthetic androgens like this compound contributes to a deeper understanding of the molecular mechanisms of androgen action. researchgate.net Research into such compounds helps to elucidate the specific structural features that determine the androgenic and anabolic potency of a steroid. researchgate.net This knowledge is valuable for the design and development of new molecules with specific activities and for understanding the biological effects of various androstane derivatives.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H28O2 | nih.gov |
| Molecular Weight | 288.4 g/mol | nih.gov |
| IUPAC Name | (8R,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | nih.gov |
Table 2: Related Androstane Derivatives in Steroid Research
| Compound Name | Key Features | Reference |
| Androstenedione (B190577) | A precursor to both androgens and estrogens. | wikipedia.org |
| Testosterone | The primary male sex hormone. | nih.govoup.com |
| Androsterone | A metabolite of testosterone with weak androgenic activity. | nih.govwikipedia.org |
| Epitestosterone | An epimer of testosterone, a weak antagonist of the androgen receptor. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12?,14-,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
OKJCFMUGMSVJBG-OJMPBKDZSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4[C@@]3(C=CC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Total Synthesis Strategies for 17-Hydroxyandrost-1-en-3-one and its Stereoisomers
The complete chemical synthesis of complex steroidal structures like this compound from simple, non-steroidal precursors is a formidable challenge in organic chemistry. youtube.comlibretexts.org These endeavors have historically driven the development of novel synthetic methods and our understanding of stereochemistry. youtube.com
Chemo- and Regioselective Approaches for Androst-1-en-3-one Systems
A key feature of this compound is the α,β-unsaturated ketone in the A-ring. The introduction of this moiety requires precise chemo- and regioselective control. One documented approach to construct the androst-1-en-3-one system involves a multi-step sequence starting from a saturated steroid precursor. For instance, the synthesis of 17β-acetoxy-5α-androst-1-en-3-one can be achieved from stanolone acetate (B1210297). This transformation proceeds via bromination at the C2 position, followed by a dehydrobromination reaction to introduce the C1-C2 double bond. Subsequent hydrolysis of the acetate group at C17 would then yield the desired 17-hydroxy functionality.
Stereoselective Control in the Formation of Hydroxy and Keto Moieties
The stereochemistry at the C17 position, specifically the β-orientation of the hydroxyl group, is crucial for the biological activity of many androstane (B1237026) steroids. Achieving this stereoselectivity is a critical aspect of synthesis. In the context of converting a 17-keto steroid to a 17β-hydroxy steroid, various reducing agents can be employed. The choice of reagent and reaction conditions dictates the stereochemical outcome. For example, the reduction of a 17-ketone with metal borohydrides can be influenced by the steric environment around the carbonyl group, often favoring the formation of the more stable equatorial alcohol, which corresponds to the 17β-hydroxy configuration in the androstane series.
Precursor Chemistry and Reaction Pathways for this compound Synthesis
The synthesis of this compound often relies on the modification of existing steroid skeletons. A common precursor is androstenedione (B190577) (also known as 4-androstene-3,17-dione), a naturally occurring steroid that can be produced in large quantities through microbial fermentation of phytosterols (B1254722). mdpi.com Androstenedione can be converted to testosterone (B1683101), which possesses a similar D-ring structure to the target molecule. A patented method describes the synthesis of testosterone from androstenedione, involving the protection of the 3-keto-4-ene system as an enol ether, followed by the stereoselective reduction of the 17-ketone and subsequent hydrolysis to regenerate the A-ring functionality. google.com This highlights a general strategy where the more reactive A-ring enone is protected while the D-ring ketone is selectively reduced.
Enzymatic Synthesis of 17β-Hydroxysteroids from Ketosteroid Substrates
Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for steroid transformations. The stereoselective reduction of a 17-ketosteroid to a 17β-hydroxysteroid is a well-established enzymatic process. This transformation is catalyzed by a class of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are found in a variety of microorganisms.
These enzymes exhibit remarkable substrate specificity and stereoselectivity, almost exclusively producing the 17β-hydroxy epimer. The use of whole-cell biotransformations with various yeast and bacterial strains has been shown to be effective for this purpose. The reaction typically involves the use of the ketosteroid substrate and a co-factor, such as NADPH, which provides the reducing equivalents.
| Enzyme/Microorganism | Substrate | Product | Key Features |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 17-Ketosteroids (e.g., Androstenedione) | 17β-Hydroxysteroids (e.g., Testosterone) | High stereoselectivity for the β-epimer. |
| Yeast strains | Various 17-oxosteroids | Corresponding 17β-hydroxysteroids | Can be used in whole-cell biotransformations. |
| Bacterial strains | Various 17-oxosteroids | Corresponding 17β-hydroxysteroids | Offers a diverse source of biocatalysts. |
Derivatization and Structural Modification of the Androstane Skeleton for Research Applications
The chemical modification of the this compound scaffold is a valuable tool for various research purposes, including structure-activity relationship (SAR) studies and the development of analytical methods.
Derivatization for Analytical Purposes: The ketone group at the C3 position and the hydroxyl group at the C17 position are common sites for derivatization to enhance the detectability of the molecule in analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). researchgate.netacs.orgnih.gov For instance, the ketone can be reacted with hydroxylamine (B1172632) or other reagents to form oximes, which can improve ionization efficiency in mass spectrometry. researchgate.netnih.gov Similarly, the hydroxyl group can be acylated or silylated.
Structural Modifications for SAR Studies: Modifications to the androstane skeleton can provide valuable insights into how the molecule interacts with biological targets. Changes to the A-ring, such as the introduction of different substituents or alterations to the α,β-unsaturated system, can modulate biological activity. Similarly, modifications at or near the C17 position can influence binding affinity and efficacy at various receptors. The synthesis of analogs with altered ring structures or appended functional groups is a common strategy in medicinal chemistry to probe the pharmacophore of a lead compound.
Metabolic Pathways and Biotransformation Studies
Mammalian Biotransformation of 17-Hydroxyandrost-1-en-3-one
In mammals, this compound undergoes several metabolic conversions, primarily through the action of enzymes that modify its functional groups. While it is a potent androgen on its own, its metabolism leads to various products that are then excreted nih.govdshs-koeln.denih.gov. Urinary metabolite analysis following administration of 1-testosterone or its precursors has identified several key biotransformation products, including 5α-androst-1-ene-3,17-dione, epi-1-testosterone, 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diol hitachi-hightech.comnih.gov.
Cytochrome P450 (CYP) enzymes are a major family of monooxygenases involved in the metabolism of a wide array of xenobiotics and endogenous compounds, including steroids nih.govwikipedia.org. In human liver microsomes, CYP3A4 is the principal isoform responsible for the hydroxylation of testosterone (B1683101), producing metabolites such as 6β-hydroxytestosterone, 2β-hydroxytestosterone, and 15β-hydroxytestosterone nih.gov. Human CYP3A4 has also been shown to form 1β-hydroxytestosterone nih.gov. While direct studies on the CYP-mediated hydroxylation of this compound are limited, the identification of hydroxylated metabolites in urine suggests that this compound is also a substrate for CYP enzymes nih.gov. The structural similarity to testosterone implies that isoforms like CYP3A4 could catalyze the introduction of hydroxyl groups at various positions on the steroid nucleus, facilitating its eventual excretion.
| Enzyme Family | Key Isoform(s) | Typical Reaction on Androgens | Potential Metabolites of this compound |
| Cytochrome P450 | CYP3A4 | Hydroxylation at various positions (e.g., 1β, 2β, 6β, 15β) nih.govnih.gov | Hydroxylated derivatives (e.g., C-18, C-19 hydroxylated metabolites) nih.gov |
Hydroxysteroid dehydrogenases (HSDs) are a group of oxidoreductases that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the interconversion of keto- and hydroxysteroids nih.govnih.gov. The metabolism of this compound is heavily influenced by these enzymes.
Oxidation: The 17β-hydroxyl group can be oxidized to a ketone, converting this compound into 5α-androst-1-ene-3,17-dione. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs) nih.govnih.gov. Type 2 17β-HSD, for instance, is known to catalyze the oxidative transformation of testosterone into androstenedione (B190577) wikipedia.org.
Reduction and Epimerization: The 17-keto group of the metabolite 5α-androst-1-ene-3,17-dione can be reduced back to a hydroxyl group. The major urinary metabolite, epi-1-testosterone (17α-hydroxy-5α-androst-1-en-3-one), is formed through the action of a reductase on the 17-keto group hitachi-hightech.comresearchgate.net. This indicates the involvement of 17α-HSD activity. Furthermore, reduction of the 3-keto group by 3α- and 3β-HSDs leads to the formation of diol metabolites, such as 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol, which have been identified in urinary excretion studies nih.gov.
| Enzyme Family | Type of Conversion | Substrate | Product(s) |
| 17β-HSD | Oxidation | This compound | 5α-Androst-1-ene-3,17-dione nih.gov |
| 17α-HSD | Reduction/Epimerization | 5α-Androst-1-ene-3,17-dione | Epi-1-testosterone (17α-hydroxy-5α-androst-1-en-3-one) hitachi-hightech.comresearchgate.net |
| 3α/3β-HSD | Reduction | This compound / 5α-Androst-1-ene-3,17-dione | 5α-Androst-1-ene-3α,17β-diol, 5α-Androst-1-ene-3β,17β-diol nih.gov |
The enzyme 5α-reductase catalyzes the conversion of Δ4-3-ketosteroids, such as testosterone, into their more potent 5α-reduced derivatives, like dihydrotestosterone (B1667394) (DHT) medpath.comgrantome.commdpi.com. This conversion is a key step in androgen action in many target tissues meridianvalleylab.com. The compound this compound is structurally an analogue of DHT, characterized by a 5α-androstane backbone but with a double bond at the C1-C2 position instead of being fully saturated nih.gov.
Therefore, 5α-reductase is not involved in the direct metabolism of this compound, as the A/B ring junction is already in the 5α configuration. Instead, its structure is a result of the metabolic pathway that typically involves 5α-reductase acting on a Δ4 precursor. Some evidence suggests that the Δ1 double bond of 1-testosterone might undergo reduction in vivo, which would convert it to 5α-dihydrotestosterone, though the specific enzymes responsible for this saturation have not been fully characterized hitachi-hightech.com.
Microbial Biotransformation of Androstane (B1237026) Derivatives
Microorganisms provide a versatile and efficient means for the structural modification of steroids, offering an alternative to complex chemical syntheses medpath.com. Various bacteria and fungi are capable of performing highly specific transformations on androstane derivatives, including hydroxylations, oxidations, and dehydrogenations.
Different microbial species exhibit unique enzymatic machinery, leading to the formation of distinct products from the same steroid substrate. This specificity is a hallmark of microbial biotransformations. For example, the fungi Curvularia lunata and Pleurotus oestreatus transform testosterone into different products; C. lunata primarily oxidizes the 17-hydroxyl group to yield androst-4-ene-3,17-dione, whereas P. oestreatus hydroxylates testosterone at the 15α-position researchgate.net. Similarly, Fusarium lini can introduce a double bond via 1-dehydrogenation, a reaction rarely seen in fungi science.gov. Bacteria such as Mycolicibacterium neoaurum are used in the industrial production of androgen intermediates from phytosterols (B1254722) oup.com.
| Microorganism | Substrate(s) | Key Transformation(s) | Product(s) |
| Curvularia lunata | Testosterone | Oxidation of 17β-hydroxyl group | Androst-4-ene-3,17-dione researchgate.net |
| Pleurotus oestreatus | Testosterone | 15α-hydroxylation | 15α-Hydroxytestosterone researchgate.net |
| Fusarium lini | Testosterone | 1-dehydrogenation, 11α-hydroxylation | Androsta-1,4-diene-3,17-dione, 11α-Hydroxytestosterone science.gov |
| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione | 17-keto reduction, 11α- & 12β-hydroxylation | 17β-Hydroxyandrost-1,4-dien-3-one, 11α- & 12β-Hydroxy-ADD frontiersin.org |
| Mycolicibacterium neoaurum | Androst-4-ene-3,17-dione | 16-oxidation and subsequent reduction | 16α,17β-dihydroxy-androst-4-ene-3-one oup.comnih.gov |
| Botryosphaerica obtusa | Testosterone | 6β-, 7α-, 11α-, 12β-, 15α-hydroxylation | Various monohydroxytestosterones nih.gov |
A significant advantage of microbial biotransformation is the high degree of regio- and stereoselectivity achieved by microbial enzymes, particularly cytochrome P450 monooxygenases asm.org. These enzymes can introduce hydroxyl groups at specific, non-activated carbon atoms on the steroid skeleton, a task that is often challenging to achieve through chemical synthesis.
The position and orientation (α or β) of the newly introduced hydroxyl group are determined by the specific enzyme's active site architecture. For instance, the bacterium Bacillus megaterium is known for its ability to perform 15β-hydroxylation on various steroids. Fungi are also highly proficient hydroxylating agents; Botryosphaerica obtusa can hydroxylate testosterone at multiple positions, including 6β, 7α, 11α, 12β, and 15α nih.gov. Bacterial CYPs, such as CYP109B1, have demonstrated excellent activity and selectivity in hydroxylating testosterone and its derivatives at the 15β or 16β positions asm.org. This predictability and specificity make microbial systems valuable tools for generating novel and potentially bioactive steroid derivatives.
Characterization and Elucidation of Metabolic Products
The biotransformation of this compound, also known as 1-testosterone, has been the subject of various in vitro and in vivo studies to identify its metabolic fate. These investigations have been crucial in understanding the structural modifications the compound undergoes within biological systems. Research has successfully characterized a number of metabolites, primarily through the use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Initial studies on the metabolism of 1-testosterone identified several key transformation products. These early findings reported the presence of the parent compound, this compound, in urine, alongside metabolites such as 5α-androst-1-en-3,17-dione, 5α-androst-1-en-3α-ol-17β-one, and 5α-androst-1-en-3α,17β-diol. These findings demonstrated that the metabolism of 1-testosterone involves oxidation at the 17-hydroxyl group and reduction of the 3-keto group.
More recent and comprehensive studies have expanded the list of known metabolites. In a human study investigating the urinary metabolic profile of 1-testosterone, four previously reported free metabolites were confirmed, along with the identification of a novel sulfate-conjugated metabolite. The use of liquid chromatography quadruple time-of-flight mass spectrometry (LC-QTOF-MS) with accurate mass measurement was instrumental in elucidating the structures of these products.
In addition to human studies, research on the metabolism of 1-testosterone in horses has provided further insights into its biotransformation. An in vitro study using equine liver microsomes identified six metabolites: 5α-androst-1-ene-3α,17β-diol, 5α-androstane-3β,17β-diol, epiandrosterone, two isomers of 16,17-dihydroxy-5α-androst-1-ene-3-one, and 5α-androst-1-ene-3,17-dione. Subsequent in vivo studies in horses confirmed the presence of the parent drug and eight metabolites in urine. These included some of the in vitro metabolites as well as additional compounds such as 5α-androst-1-ene-3β,17α-diol, 5α-androst-1-ene-3β,17β-diol, 5α-androstane-3α,17α-diol, and 5α-androstane-3β,17α-diol.
The metabolism of related prohormones, such as 1-androstenedione (B1247873) (5α-androst-1-ene-3,17-dione), has also been investigated, revealing shared metabolic pathways with 1-testosterone. Following the administration of 1-androstenedione to male volunteers, urinary analysis detected 1-testosterone, 3α-hydroxy-5α-androst-1-en-17-one, 3β-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diol.
The identification of these various metabolic products has been achieved through sophisticated analytical methodologies. GC-MS is a commonly employed technique for the separation and identification of steroid metabolites, often after derivatization to enhance their volatility and thermal stability. LC-QTOF-MS has also proven to be a powerful tool, particularly for the analysis of conjugated metabolites, providing high-resolution and accurate mass data that aids in structural elucidation.
The collective findings from these diverse studies provide a detailed picture of the metabolic transformations of this compound. The primary metabolic routes include oxidation, reduction, and conjugation, leading to a range of structurally related compounds.
Table of Identified Metabolites of this compound
| Metabolite Name | Study Population | Analytical Method(s) | Citation(s) |
|---|---|---|---|
| 5α-androst-1-en-3,17-dione | Human, Equine | TLC, GC-MS | |
| 5α-androst-1-en-3α-ol-17β-one | Human | TLC | |
| 5α-androst-1-en-3α,17β-diol | Human, Equine | TLC, GC-MS/MS | |
| Unidentified Sulfate-conjugated Metabolite | Human | LC-QTOF-MS | |
| 5α-androstane-3β,17β-diol | Equine | GC-MS/MS | |
| Epiandrosterone | Equine | GC-MS/MS | |
| 16,17-dihydroxy-5α-androst-1-ene-3-one (two isomers) | Equine (in vitro) | GC-MS/MS | |
| 5α-androst-1-ene-3β,17α-diol | Equine | GC-MS/MS | |
| 5α-androst-1-ene-3β,17β-diol | Human, Equine | GC-MS | |
| 5α-androstane-3α,17α-diol | Equine | GC-MS/MS | |
| 5α-androstane-3β,17α-diol | Equine | GC-MS/MS | |
| 3α-hydroxy-5α-androst-1-en-17-one | Human | GC-MS | |
| 3β-hydroxy-5α-androst-1-en-17-one | Human | GC-MS |
Molecular Mechanisms of Biological Activity and Receptor Interactions
Androgen Receptor Binding Affinity and Ligand Selectivity of 17-Hydroxyandrost-1-en-3-one
This compound, also known as 1-testosterone, demonstrates a pronounced and highly selective binding affinity for the androgen receptor (AR). nih.goviiab.mewikipedia.orgresearchgate.net The androgen receptor is a ligand-inducible transcription factor and a member of the nuclear receptor superfamily that mediates the effects of androgens. oup.comashevilletestosteroneclinic.com The binding of a ligand, such as this compound, to the AR is a critical initial step for its biological activity. This interaction facilitates the receptor's translocation to the nucleus, where it can modulate gene expression. oup.comnih.gov
The selectivity of this compound for the AR is a key characteristic, indicating that its androgenic effects are specifically mediated through this receptor pathway. nih.govresearchgate.net In the broader context of androgen signaling, the affinity of different androgens for the AR can vary significantly. For instance, dihydrotestosterone (B1667394) (DHT) is recognized as the most potent endogenous ligand for the AR, exhibiting a binding affinity that is approximately two to three times higher than that of testosterone (B1683101). wikipedia.org The dissociation rate of the ligand from the receptor also plays a role in its potency; DHT's dissociation from the AR is five times slower than that of testosterone. wikipedia.org While specific quantitative binding affinity data (e.g., Kd or Ki values) for this compound are not detailed in the provided research, its characterization as a highly selective and potent androgen underscores the strength of its interaction with the AR. nih.govresearchgate.net
| Feature | Description | Source |
| Receptor Target | Androgen Receptor (AR) | nih.goviiab.mewikipedia.orgresearchgate.net |
| Selectivity | Highly selective for the Androgen Receptor | nih.govresearchgate.net |
| Binding Action | Binds to the AR, initiating a cascade of cellular events | oup.comnih.gov |
| Comparative Affinity | Dihydrotestosterone (DHT) has a 2-3 times higher affinity for the AR than testosterone | wikipedia.org |
Modulation of Androgen Receptor Dependent Gene Transcription
Upon binding to this compound, the androgen receptor undergoes a conformational change, translocates to the cell nucleus, and functions as a transcription factor. nih.gov This complex then binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes, thereby modulating their transcription. oup.com Research has demonstrated that this compound possesses a high potency to stimulate this AR-dependent transactivation. nih.goviiab.mewikipedia.orgresearchgate.net This has been observed in studies utilizing reporter genes, which show that the compound effectively activates the transcriptional machinery downstream of AR activation. nih.govresearchgate.net
The action of the ligand-bound AR can result in either the stimulation or inhibition of target gene expression. mdpi.com The transcriptional activity of the AR is a critical factor in the physiological and pharmacological effects of androgens. The ability of this compound to potently transactivate AR-dependent genes is fundamental to its classification as a potent androgen. nih.govresearchgate.net
| Mechanism | Details | Source |
| AR Activation | Binding of this compound induces a conformational change in the AR. | nih.gov |
| Nuclear Translocation | The activated AR-ligand complex moves into the cell nucleus. | nih.gov |
| DNA Binding | The complex binds to Androgen Response Elements (AREs) on the DNA. | oup.com |
| Gene Transcription | Modulates the expression of AR-dependent genes. | oup.commdpi.com |
| Potency | High potency to stimulate AR-dependent transactivation. | nih.goviiab.mewikipedia.orgresearchgate.net |
Tissue-Specific Androgenic Potency
The androgenic potency of this compound has been evaluated in vivo using established models such as the Hershberger assay. oup.comwikipedia.orgpharmatest.comnih.govoecd.org This assay assesses the androgenic and anabolic activity of a substance by measuring the weight changes in androgen-dependent tissues in castrated male rats. The key androgenic tissues evaluated include the prostate and seminal vesicles. wikipedia.orgpharmatest.com
In a significant study, an equimolar dose of this compound demonstrated the same potency in stimulating the growth of the prostate and seminal vesicles as the reference compound, testosterone propionate (B1217596). nih.goviiab.mewikipedia.orgresearchgate.net This finding indicates that this compound exhibits substantial androgenic activity in these target tissues, comparable to that of a well-characterized and potent androgen.
| Tissue | Effect of this compound | Comparative Potency | Source |
| Prostate | Stimulates growth | Equal to testosterone propionate | nih.goviiab.mewikipedia.orgresearchgate.net |
| Seminal Vesicles | Stimulates growth | Equal to testosterone propionate | nih.goviiab.mewikipedia.orgresearchgate.net |
Anabolic Potency in Muscle Tissues
The anabolic activity of this compound has been demonstrated through its effects on muscle tissue. The Hershberger assay also provides a measure of anabolic potency by assessing the weight of the levator ani muscle, a muscle that is highly sensitive to androgens. oup.comwikipedia.orgpharmatest.com
The same in vivo research that established its androgenic potency also revealed its anabolic capabilities. An equimolar dose of this compound was found to have the same potency as testosterone propionate in stimulating the growth of the levator ani muscle. nih.goviiab.mewikipedia.orgresearchgate.net This equivalency in myotrophic (muscle-building) effect underscores its classification as a potent anabolic agent. The anabolic effects of androgens are primarily mediated through the androgen receptor in skeletal muscle, leading to increased muscle protein synthesis and hypertrophy. ashevilletestosteroneclinic.com
| Tissue | Effect of this compound | Comparative Potency | Source |
| Levator Ani Muscle | Stimulates growth | Equal to testosterone propionate | nih.goviiab.mewikipedia.orgresearchgate.net |
Investigation of Estrogenic Activity and Estrogen Receptor Interactions for Related Structures
The molecular structure of an androgen determines its potential for estrogenic activity. Some androgens can be converted into estrogens through a process called aromatization, catalyzed by the enzyme aromatase. nih.gov However, the structure of this compound, with its 5-alpha reduced configuration, makes it a non-aromatizable steroid. This means it cannot be converted into estrogenic compounds.
In contrast, other related androstane (B1237026) steroids can exhibit estrogenic effects. For example, the prohormone 3β-hydroxy-5α-androst-1-en-17-one can be bioactivated to this compound. researchgate.netnih.gov While the target compound itself is not estrogenic, the metabolic pathways of other steroids can lead to the formation of estrogens, which then interact with estrogen receptors.
Role in Endogenous Steroidogenesis and Hormonal Homeostasis Modulation
The administration of exogenous androgens like this compound can significantly impact the body's natural hormonal balance. The production of endogenous testosterone is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH, in turn, stimulates the Leydig cells in the testes to produce testosterone. nih.gov
Exogenous androgens introduce a negative feedback loop on the HPG axis. droracle.aiamegroups.org Elevated levels of androgens in the blood signal the hypothalamus and pituitary to reduce the secretion of GnRH, LH, and FSH. researchgate.netdovepress.comnih.govyoutube.comoup.com This suppression of gonadotropins leads to a decrease in the production of endogenous testosterone. nih.govfrontiersin.org Therefore, the use of a potent androgen like this compound is expected to modulate hormonal homeostasis by suppressing the natural production of testosterone.
| Hormone | Effect of Exogenous Androgen Administration | Source |
| Luteinizing Hormone (LH) | Suppression | researchgate.netdovepress.comnih.govyoutube.comoup.com |
| Follicle-Stimulating Hormone (FSH) | Suppression | researchgate.netdovepress.comnih.govyoutube.comoup.com |
| Endogenous Testosterone | Decreased Production | nih.govfrontiersin.org |
Intracrine Mechanisms of Androgen Action in Peripheral Tissues
Intracrinology describes the process where hormones are synthesized and exert their effects within the same cell in peripheral tissues, from circulating inactive precursor steroids. nih.govnih.govresearchgate.netwikipedia.org This allows for tissue-specific regulation of androgen and estrogen levels. In this system, androgen precursors are taken up by cells and converted into active androgens like testosterone and DHT, which then bind to the androgen receptor. nih.gov
As this compound is an inherently potent androgen, it acts directly on the androgen receptor within peripheral tissues without the need for intracellular conversion. nih.govresearchgate.net The presence of this exogenous active androgen in peripheral tissues would directly stimulate AR-mediated signaling. This would, in effect, bypass the normal intracrine synthesis pathways from precursors. By providing a direct and potent AR agonist, this compound modulates the intracrine environment, leading to pronounced androgenic and anabolic effects in target tissues.
Influence of Stereoisomeric Configurations on Bioactivity and Receptor Binding
The biological activity and receptor binding affinity of androstane steroids, including this compound, are profoundly influenced by their stereoisomeric configurations. The specific three-dimensional arrangement of atoms, particularly at the C-5 and C-17 positions, dictates the molecule's shape and its ability to effectively bind to and activate the androgen receptor (AR).
The steroid nucleus of this compound possesses several chiral centers, giving rise to numerous possible stereoisomers. However, the most critical configurations for determining androgenic activity are the orientation of the hydroxyl group at C-17 and the juncture of the A and B rings at C-5.
The Critical Role of the 17β-Hydroxyl Group
The orientation of the hydroxyl group at the C-17 position is a key determinant of a steroid's ability to interact with the androgen receptor. For potent androgenic activity, a 17β-hydroxyl group is considered essential. This configuration allows for the formation of a critical hydrogen bond with specific amino acid residues within the ligand-binding pocket of the androgen receptor, anchoring the steroid in a position that facilitates receptor activation.
Conversely, stereoisomers with a 17α-hydroxyl group generally exhibit significantly reduced or negligible binding affinity for the androgen receptor. This altered orientation prevents the crucial hydrogen bond from forming, leading to a poor fit within the receptor's binding site and a lack of agonistic activity. While 17α-alkylation can increase oral bioavailability by slowing hepatic metabolism, this modification is distinct from the orientation of the hydroxyl group itself, which remains paramount for receptor interaction. nih.gov
The Influence of the 5α- versus 5β-Configuration
The stereochemistry at the C-5 position determines the spatial relationship between the A and B rings of the steroid nucleus. This juncture can result in two distinct isomers: 5α and 5β.
5β-Configuration: In the 5β-isomer, the hydrogen atom at C-5 is in the beta position (projecting above the plane), leading to a cis fusion of the A and B rings. This results in a sharply bent, L-shaped molecule. This three-dimensional structure does not fit properly within the androgen receptor's binding site. Consequently, 5β-reduced steroids are generally considered biologically inactive in an androgenic context and are often end-products of metabolic inactivation pathways. researchgate.netnih.gov
Research Findings on Receptor Binding Affinity
Direct comparative binding data for all stereoisomers of this compound is limited in the scientific literature. However, research on structurally similar androgens provides valuable insight into the structure-activity relationship. A study on the relative binding affinity (RBA) of various anabolic-androgenic steroids for the androgen receptor in rat skeletal muscle and prostate tissue included methenolone (B1676379) (17β-hydroxy-1-methyl-5α-androst-1-en-3-one), a close analog. The data from this study demonstrates the high affinity conferred by the 5α-androst-1-en-3-one backbone combined with a 17β-hydroxyl group. nih.govoup.comoup.com
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor vs. Methyltrienolone (RBA = 100) |
|---|---|
| Methenolone (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) | 59 (Rat Prostate) / 45 (Rat Skeletal Muscle) |
| Testosterone | 31 (Rat Prostate) / 21 (Rat Skeletal Muscle) |
| 5α-Dihydrotestosterone (DHT) | 66 (Rat Prostate) / 9 (Rat Skeletal Muscle) |
| 19-Nortestosterone (Nandrolone) | 80 (Rat Prostate) / 73 (Rat Skeletal Muscle) |
These findings underscore the principle that the specific stereochemical configuration is a primary determinant of a steroid's biological function. The 17β-hydroxy and 5α-androstane structures are indispensable for high-affinity binding to the androgen receptor and, consequently, for potent androgenic and anabolic activity. Any deviation from this optimal spatial arrangement, such as a 17α-hydroxy or a 5β-androstane configuration, leads to a significant loss of biological function.
Advanced Analytical and Spectroscopic Techniques for Research
Chromatographic Separations for Compound and Metabolite Analysis
Chromatography is the cornerstone for separating the target compound from complex biological samples. The choice between gas and liquid chromatography is often dictated by the specific requirements of the analysis, such as the volatility of the analytes and the desired sensitivity.
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of steroids. researchgate.net For the analysis of 17-Hydroxyandrost-1-en-3-one and its metabolites, GC-MS provides excellent chromatographic resolution and structural information from mass spectra. researchgate.netnih.gov Prior to analysis, samples typically undergo a preparation process that includes extraction and a crucial derivatization step to increase the volatility and thermal stability of the steroids. dshs-koeln.denih.gov The electron ionization (EI) mass spectra of the resulting derivatives, commonly trimethylsilyl (B98337) (TMS) ethers, exhibit characteristic fragmentation patterns that are used for identification. dshs-koeln.de For instance, the analysis of a product containing a related compound, 3β-hydroxy-5α-androst-1-en-17-one, was conducted using GC-MS on both its underivatized and bis-TMS derivative forms for identification. nih.gov
Table 1: Example GC-MS Parameters for Steroid Analysis
| Parameter | Typical Value/Condition |
| Column | Fused silica (B1680970) capillary column (e.g., DB-1, DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped oven temperature (e.g., 180°C to 320°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Derivatization | Silylation (e.g., with MSTFA/NH4I/DTT) nih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis, offering high sensitivity and specificity, often without the need for derivatization. researchgate.neted.ac.ukendocrine-abstracts.org This technique is particularly advantageous for analyzing conjugated metabolites and for high-throughput screening. dundee.ac.ukresearchgate.net The method involves chromatographic separation using a reversed-phase column followed by detection with a tandem mass spectrometer, typically a triple quadrupole instrument. lcms.czwaters.com By operating in selected reaction monitoring (SRM) mode, the instrument can selectively detect specific precursor-to-product ion transitions, which significantly enhances the signal-to-noise ratio and provides a high degree of confidence in analyte identification and quantification. endocrine-abstracts.orgnih.gov The development of LC-MS/MS methods is crucial for creating comprehensive steroid profiles in biological fluids like serum and plasma. ed.ac.uknih.gov
Table 2: Illustrative LC-MS/MS Parameters for Steroid Profiling
| Parameter | Typical Value/Condition |
| LC System | Ultra-High Performance Liquid Chromatography (UPLC) waters.com |
| Column | Reversed-phase C18 or similar ed.ac.uk |
| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) fluoride (B91410) to improve sensitivity ed.ac.uk |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Q-Trap ed.ac.uk |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. wada-ama.org This capability is invaluable for identifying novel metabolites of this compound and for characterizing designer steroids. nih.gov In research settings, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, providing an additional layer of confirmation that is often required in sports drug testing and metabolism studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including steroids. colab.ws It is used to confirm the precise chemical structure of synthesized reference standards of this compound and its metabolites. researchgate.netnih.gov Techniques such as 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov For example, in the identification of a seized designer supplement, NMR was used alongside GC-MS to confirm the structure of the steroid as 3β-hydroxy-5α-androst-1-en-17-one by comparing its spectral data with a chemically synthesized standard. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) in Steroid Profiling
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the carbon isotope ratio (CIR) of a compound. nih.govdshs-koeln.de This is particularly important in anti-doping science to distinguish between endogenously produced steroids and those of synthetic origin. colab.ws The analysis of this compound and other 1-androstene steroids by IRMS is a key method for confirming a non-endogenous origin. nih.govdshs-koeln.de The procedure is complex, often requiring extensive sample purification, including a twofold high-performance liquid chromatography (HPLC) fractionation, to ensure the peak purity of the target analyte before it is introduced into the GC-combustion-IRMS system. colab.wsnih.gov The method's limit of quantification for related steroids has been estimated at 10 ng/mL from a 20 mL urine sample, with measurement uncertainties between 0.4‰ and 0.9‰. nih.gov
Derivatization Chemistry for Enhanced Analytical Detection
Chemical derivatization is a critical sample preparation step, particularly for GC-MS analysis of steroids. colab.ws The process involves chemically modifying the analyte to improve its analytical characteristics. For steroids like this compound, which contain hydroxyl and keto groups, derivatization increases their volatility and thermal stability, leading to better chromatographic peak shape and sensitivity. nih.gov The most common derivatization reaction is silylation, which converts hydroxyl groups into trimethylsilyl (TMS) ethers. researchgate.netnih.gov Reagents such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithioerythritol (B556865) (DTT) are frequently used. nih.gov This process is essential for reliable detection and quantification, and recent developments include solid-phase analytical derivatization (SPAD) to shorten preparation time and improve efficiency. nih.gov
Bioanalytical Method Validation for Steroid Research
The foundation of reliable steroid research, particularly concerning compounds like this compound, lies in the rigorous validation of the bioanalytical methods used for their quantification in biological matrices. europa.eu The primary objective of method validation is to demonstrate that a specific analytical procedure is dependable for determining the concentration of an analyte, such as a steroid, in a particular biological sample like blood, serum, plasma, or urine. europa.eu This process is essential for ensuring the acceptability of assay performance and the integrity of the analytical results. europa.eu
Full method validation is a comprehensive process that should be conducted for any new analytical method or for significant modifications to an existing method. europa.eu The key characteristics evaluated during validation include selectivity, lower limit of quantification (LLOQ), calibration curve performance, accuracy, precision, matrix effects, and the stability of the analyte. europa.eu For chromatographic methods, which are commonly employed in steroid analysis, these validation elements are critical. europa.eu
Core Validation Parameters in Steroid Analysis
Regulatory bodies and scientific consensus have established key parameters that must be assessed to validate a bioanalytical method. These parameters ensure that the method is not only precise and accurate but also robust for its intended application.
Selectivity and Specificity: The analytical method must be able to unequivocally differentiate and quantify the analyte of interest from endogenous components in the biological matrix, metabolites, or other interfering substances. europa.eu For steroid analysis, selectivity is typically demonstrated by analyzing at least six individual sources of the blank matrix to check for interferences at the retention time of the analyte. europa.eu When using mass spectrometry, the method should also differentiate the analyte from its internal standard (IS). europa.eu
Accuracy and Precision: Accuracy refers to the closeness of the determined concentration to the true nominal value, while precision describes the closeness of repeated measurements. europa.eu Validation guidelines typically require these to be evaluated at multiple concentration levels, including the LLOQ, and as low, medium, and high-quality control (QC) samples. europa.eu For a method to be considered valid, the mean concentration should be within ±15% of the nominal value for QC samples, and the coefficient of variation (CV) should not exceed 15%. europa.eumdpi.com For the LLOQ, a deviation of ±20% is generally acceptable. europa.eumdpi.com
Calibration Curve and Limits of Quantification: The relationship between the analytical response and the concentration of the analyte is defined by the calibration curve. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable accuracy and precision. chromatographyonline.com The Upper Limit of Quantification (ULOQ) defines the top end of the quantifiable range. europa.eu
Matrix Effect and Recovery: The matrix effect is the alteration of the analytical signal (suppression or enhancement) due to co-eluting components from the sample matrix. biopharmaservices.com This is a significant consideration in complex matrices like urine and plasma. oup.comnih.gov Recovery is the efficiency of the extraction process, measuring the amount of analyte successfully recovered from the matrix. oup.comnih.gov
Stability: Analyte stability must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage conditions to ensure that the analyte concentration does not change from sample collection to analysis. mdpi.com
Application in Steroid Research
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are the predominant techniques for the quantification of steroids due to their high sensitivity and specificity. nih.govmdpi.com Validation of these methods is frequently reported in scientific literature, providing a framework for the analysis of compounds like this compound.
Research has demonstrated the successful validation of LC-MS/MS methods for screening panels of anabolic steroids in urine. oup.comnih.gov These methods are validated for parameters like extraction recovery, matrix effects, and limits of identification. oup.comnih.gov For instance, a fully automated LC-MS/MS screening method for 18 anabolic steroids reported extraction recoveries between 77% and 95% and matrix effects ranging from 48% to 78%. nih.gov
The validation of methods for endogenous steroids presents unique challenges because a true "blank" matrix, devoid of the analyte, is often unavailable. biopharmaservices.comunige.ch In these cases, a surrogate matrix, such as charcoal-stripped serum, may be used to prepare calibration standards. biopharmaservices.comunige.ch Parallelism experiments are then required to demonstrate that the analytical behavior of the analyte in the surrogate matrix is comparable to that in the authentic biological matrix. biopharmaservices.com
Below are tables summarizing typical validation results from studies focused on the analysis of steroids in biological matrices, which are representative of the performance expected for a method intended to quantify this compound.
Table 1: Representative LC-MS/MS Method Validation Parameters for Steroid Analysis in Urine
| Validation Parameter | Acceptance Criteria | Typical Reported Value/Range | Reference |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.991 to 0.999 | researchgate.net |
| Lower Limit of Quantification (LLOQ) | Analyte-specific | 2 to 40 ng/mL | oup.comnih.gov |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 21.4% | researchgate.net |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 21.4% | researchgate.net |
| Accuracy/Recovery | 85-115% (80-120% at LLOQ) | 71.0% to 117.0% | researchgate.net |
| Extraction Recovery | Consistent and reproducible | 77% to 95% | oup.comnih.gov |
| Matrix Effect | CV ≤ 15% | 48% to 78% (Overall Process Efficiency 40-54%) | oup.comnih.gov |
Table 2: Representative GC-MS/MS Method Validation for Steroids in Blood Plasma/Serum
| Validation Parameter | Concentration Range | Reported Value | Reference |
|---|---|---|---|
| Accuracy | 0.10 to 2.00 ng/mL | 50% to 112% | nih.gov |
| Limit of Detection (LOD) | Estrogens | 0.08–0.16 ng/mL | nih.gov |
| Androgens | 0.20–0.36 ng/mL | nih.gov | |
| Progestagens | 0.36–0.43 ng/mL | nih.gov |
These data illustrate the rigorous standards that bioanalytical methods must meet to be considered valid for steroid research. The development and validation of such robust methods are indispensable for accurately characterizing the properties and behavior of compounds like this compound in biological systems.
Preclinical Investigations in Animal Models
Assessment of Androgenic and Anabolic Effects in Rodent Models
Preclinical studies in rodent models have been instrumental in defining the androgenic and anabolic properties of 17-Hydroxyandrost-1-en-3-one. This compound has demonstrated a significant capacity to elicit effects characteristic of androgens. Research indicates that this compound is a potent androgen with anabolic properties. nih.gov It exerts its effects by selectively binding to the androgen receptor (AR) and stimulating AR-dependent transactivation. nih.govnih.gov
Evaluation of Tissue-Specific Responses in Androgen-Sensitive Organs
Investigations in rodent models have revealed that this compound elicits marked responses in androgen-sensitive tissues. In castrated male rats, administration of the compound led to a significant increase in the weight of key androgen-dependent organs. Specifically, the growth of the prostate, seminal vesicles, and the levator ani muscle was stimulated. nih.govnih.gov The levator ani muscle is often used as a key indicator of anabolic activity in this animal model.
Comparative Studies with Reference Androgens such as Testosterone (B1683101) Propionate (B1217596)
To better quantify its potency, this compound has been directly compared to the well-characterized androgen, testosterone propionate. In these comparative studies, an equimolar dose of this compound demonstrated the same potency as testosterone propionate in stimulating the growth of the prostate, seminal vesicles, and the levator ani muscle in rats. nih.govnih.gov This indicates a comparable level of androgenic and anabolic activity in these specific tissues.
Comparative Effects on Androgen-Sensitive Tissues
| Feature | This compound | Testosterone Propionate |
|---|---|---|
| Prostate Growth Stimulation | Equivalent | Equivalent |
| Seminal Vesicle Growth Stimulation | Equivalent | Equivalent |
| Levator Ani Muscle Growth Stimulation | Equivalent | Equivalent |
Pharmacokinetic and Metabolic Fate Studies in Animal Systems
Understanding the absorption, distribution, metabolism, and excretion of this compound is essential for interpreting its biological effects. Studies in animal models, such as horses, have provided insights into its metabolic fate. Following oral administration, the parent compound and several metabolites have been identified in urine. nih.gov
In vitro studies using horse liver microsomes identified six metabolites, while in vivo studies in geldings revealed the parent drug and eight metabolites in urine. nih.gov The identified metabolites include:
5α-androst-1-ene-3α,17β-diol
5α-androstane-3β,17β-diol
Epiandrosterone
16,17-dihydroxy-5α-androst-1-ene-3-one
5α-androst-1-ene-3,17-dione
5α-androst-1-ene-3β,17α-diol
5α-androst-1-ene-3β,17β-diol
5α-androstane-3α,17α-diol
5α-androstane-3β,17α-diol
The detection of the parent compound was possible for up to 30 hours post-administration in this model. nih.gov
Organ-Specific Biochemical and Cellular Responses to this compound
The administration of this compound induces specific biochemical and cellular changes in various organs. A notable finding from rodent studies is a significant increase in liver weight following its administration, an effect not observed with an equimolar dose of testosterone propionate. nih.govnih.gov
At the cellular level, this compound demonstrates a high selectivity for the androgen receptor. nih.govnih.gov Its binding to the AR initiates a cascade of events, leading to the transactivation of AR-dependent reporter genes. nih.govnih.gov This confirms that the compound's mechanism of action is mediated through the androgen receptor signaling pathway. The potent androgenic effects are observed even without the need for metabolic conversion to another substance. nih.govnih.gov
Emerging Research Avenues and Future Perspectives
Advancements in Synthetic Methodologies for Novel 17-Hydroxyandrost-1-en-3-one Analogues
Modern synthetic strategies are focused on improving efficiency, stereoselectivity, and the diversity of accessible analogues. One approach involves the modification of existing steroid scaffolds. For example, the introduction of a double bond between the C1 and C2 positions of the steroid nucleus can increase metabolic stability against enzymes like 5α-reductase. wikipedia.org Other modifications, such as the introduction of a hydroxyl group or a chlorine atom at the C4 position, can also influence the molecule's metabolic fate and activity profile by reducing or preventing 5α-reduction and aromatization. wikipedia.org
Recent methodologies also explore convergent and flexible synthetic routes starting from simple, readily available precursors. nih.gov These approaches allow for the efficient construction of the steroid core and the subsequent introduction of various functional groups to generate a library of novel analogues. The goal of these synthetic endeavors is to produce derivatives that are more anabolic and less androgenic than the parent compound. uomustansiriyah.edu.iq
Table 1: Examples of Synthetic Modifications to the Androstane (B1237026) Scaffold and Their Potential Effects
| Modification | Position(s) | Potential Effect(s) |
| Introduction of a double bond | C1-C2 | Increased metabolic stability, greater ratio of anabolic to androgenic effect. wikipedia.org |
| Introduction of a hydroxyl group | C4 | Reduced or prevented 5α-reduction and aromatization. wikipedia.org |
| Removal of methyl group | C19 | Increased anabolic activity, decreased androgenic activity. wikipedia.org |
| Esterification of hydroxyl group | C17β | Delayed biodegradation, longer-acting agent. researchgate.net |
In-depth Characterization of Stereoselective Metabolic Pathways
Understanding the metabolic fate of this compound is crucial for identifying active metabolites and for developing effective detection methods. Research into its metabolism has revealed several key pathways, with a focus on identifying the specific stereoisomers formed.
A study on the metabolism of 1-testosterone in horses identified a number of in vitro and in vivo metabolites. nih.govmadbarn.com The in vitro studies using equine liver microsomes revealed the formation of several metabolites, including 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3,17-dione. nih.govmadbarn.com In vivo studies further expanded this profile, identifying additional urinary metabolites such as 5α-androst-1-ene-3β,17α-diol and 5α-androstane-3α,17α-diol. nih.govmadbarn.com These findings highlight the complexity of its metabolism, involving reductions at the C3 and C5 positions and epimerization at the C17 position.
The identification of these metabolites is critical for doping control analysis, as the parent compound may only be detectable for a short period. nih.gov Future research will likely focus on elucidating the specific enzymes responsible for these transformations and characterizing the pharmacological activity of the identified metabolites.
Table 2: Identified Metabolites of 1-Testosterone in Horses
| Metabolite Name | Abbreviation | Detected In Vitro | Detected In Vivo (Urine) |
| 5α-androst-1-ene-3α,17β-diol | T1a | Yes | Yes |
| 5α-androstane-3β,17β-diol | T2 | Yes | Yes |
| Epiandrosterone | T3 | Yes | Yes |
| 16,17-dihydroxy-5α-androst-1-ene-3-one | T4 & T5 | Yes | Yes (T5) |
| 5α-androst-1-ene-3,17-dione | T6 | Yes | No |
| 5α-androst-1-ene-3β,17α-diol | T1b | No | Yes |
| 5α-androst-1-ene-3β,17β-diol | T1c | No | Yes |
| 5α-androstane-3α,17α-diol | T7 | No | Yes |
| 5α-androstane-3β,17α-diol | T8 | No | Yes |
Data sourced from a study on the metabolic studies of 1-testosterone in horses. nih.govmadbarn.com
Elucidation of Non-Genomic Androgen Receptor Signaling Pathways
While the classical genomic actions of androgens involving direct DNA binding and gene transcription are well-established, there is growing interest in their non-genomic signaling pathways. nih.gov These rapid, non-transcriptional effects are mediated by androgen receptors located at the cell membrane or in the cytoplasm. nih.govkarger.com
Non-genomic androgen signaling can involve the activation of various second messenger pathways. nih.gov For instance, androgens have been shown to induce rapid increases in intracellular calcium concentrations and activate protein kinase C (PKC). nih.govresearchgate.net Furthermore, androgens can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the activation of Raf-1 and ERK-2, within minutes of administration. nih.gov
These non-genomic actions can ultimately influence gene transcription through the phosphorylation of coactivators and the androgen receptor itself. nih.gov There is also evidence for crosstalk between the genomic and non-genomic pathways, where rapid signaling events can modulate the transcriptional activity of the androgen receptor. amegroups.org Future research on this compound will likely focus on characterizing its specific interactions with membrane-associated androgen receptors and elucidating the downstream signaling cascades it activates.
Development of Advanced In Vitro Models for Steroid Metabolism Research
To better understand the metabolism and biological effects of steroids like this compound, researchers are increasingly turning to advanced in vitro models. These models offer a more controlled and often more ethical alternative to in vivo studies.
Primary cultures of hepatocytes and liver microsomes are commonly used to study the in vitro metabolism of drugs and steroids. researchgate.net These systems allow for the identification of metabolites and the investigation of the enzymes involved in their formation. researchgate.net Furthermore, immortalized human adrenocortical cell lines, such as the H295R line, have proven valuable for studying the molecular and biochemical mechanisms controlling steroidogenesis. jst.go.jpnih.gov These cells express the key enzymes for steroid synthesis and can be used to screen for chemicals that may disrupt this process. jst.go.jpnih.gov
More recently, three-dimensional (3D) cell culture models are being developed to better mimic the in vivo environment. oup.comyoutube.com These models, which can be grown in matrices like type I collagen, have shown to be steroidogenic and may provide a more representative platform for testing the effects of steroids and potential therapies. oup.com The continued development and characterization of these advanced in vitro models will be crucial for future research into steroid metabolism and action.
Bioanalytical Innovations for Trace Analysis of Steroids in Complex Matrices
The detection of steroids and their metabolites at very low concentrations in biological samples such as urine, blood, and saliva is a significant challenge. researchgate.netnih.gov This is particularly important in the context of doping control, where the ability to detect trace amounts of prohibited substances is essential. nih.gov
Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are the techniques of choice for steroid analysis. nih.govsciex.com These methods offer high sensitivity, specificity, and the ability to simultaneously quantify multiple steroids in a single analysis. researchgate.net Recent advancements in this field include the development of ultra-high-performance liquid chromatography (UHPLC) tandem mass spectrometry, which provides faster analysis times and higher peak capacity compared to conventional HPLC. nih.gov
Innovations in sample preparation techniques are also crucial for improving the sensitivity and reliability of these methods. nih.gov The goal is to develop robust and high-throughput methods that can accurately and reliably detect and quantify trace levels of this compound and its metabolites in complex biological matrices.
Exploration of Structure-Activity Relationships for Targeted Androgen Receptor Modulation
The study of structure-activity relationships (SAR) is fundamental to the design of new drugs with improved therapeutic profiles. For anabolic steroids, the goal is often to maximize anabolic effects while minimizing androgenic side effects. uomustansiriyah.edu.iq
The chemical structure of this compound, a derivative of testosterone (B1683101), is key to its biological activity. uomustansiriyah.edu.iq Modifications to the steroid ring system can significantly alter its binding affinity for the androgen receptor and its subsequent biological effects. wikipedia.org For example, as previously mentioned, the introduction of a double bond between C1 and C2 can enhance its anabolic to androgenic ratio. wikipedia.org
SAR studies are not limited to steroidal compounds. The development of non-steroidal selective androgen receptor modulators (SARMs) has also provided valuable insights into the structural requirements for androgen receptor binding and activation. nih.gov By systematically modifying the structure of these compounds and evaluating their biological activity, researchers can identify key pharmacophores and develop more targeted and tissue-selective androgen receptor modulators. nih.gov Future research in this area will likely involve the use of computational modeling and in vitro and in vivo assays to further refine our understanding of the SAR for this compound and its analogues.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 17-Hydroxyandrost-1-en-3-one, and how are impurities minimized during synthesis?
- Methodological Answer : The synthesis typically involves steroidal backbone modifications, such as hydroxylation at the C17 position and introduction of a double bond at C1. Key steps include regioselective oxidation and protecting group strategies. To minimize impurities, chromatographic techniques (e.g., HPLC with C18 columns) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are employed . Reaction monitoring via GC-MS or LC-MS ensures intermediate purity ≥95%, as per analytical standards for structurally related steroids .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry at C17 and C3. For chromatographic validation, reversed-phase HPLC with UV detection (λ = 240–254 nm) is standardized for quantifying purity, while gas chromatography (GC) with flame ionization detection resolves volatile derivatives (e.g., silylated forms) . X-ray crystallography, as used for analogous steroids, can resolve ambiguities in molecular conformation .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) are recommended. Degradation products are monitored via forced degradation (acid/base hydrolysis, oxidation) followed by LC-MS. Structural analogs show sensitivity to light and humidity, necessitating storage in amber vials with desiccants .
Advanced Research Questions
Q. How can contradictions in reported pharmacological activities of this compound be resolved methodologically?
- Methodological Answer : Discrepancies in bioactivity (e.g., androgen receptor binding vs. off-target effects) may arise from variations in assay conditions (e.g., cell lines, serum concentrations). A meta-analysis of dose-response curves and receptor-binding kinetics (SPR or radioligand assays) is advised. Cross-validation using isotopic labeling (³H/¹⁴C) and in vivo models (e.g., rodent pharmacokinetics) clarifies mechanistic pathways .
Q. What strategies optimize the design of in vitro metabolic studies for this compound?
- Methodological Answer : Use hepatocyte microsomes (human/rodent) with cofactors (NADPH) to identify Phase I/II metabolites. Ultra-high-resolution MS (e.g., Q-TOF) differentiates isobaric metabolites. For enzyme inhibition studies, CYP450 isoform-specific probes (e.g., CYP3A4) and competitive inhibition assays reduce false positives .
Q. How should researchers address conflicting crystallographic data on the steroidal conformation of this compound derivatives?
- Methodological Answer : Contradictions in ring-A/B junction geometry can arise from crystal packing effects. Comparative analysis using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) and variable-temperature NMR validates dominant solution-phase conformers. For solid-state discrepancies, synchrotron X-ray diffraction improves resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
